molecular formula C24H20N2O5 B2838448 methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate CAS No. 1010867-59-0

methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate

Cat. No.: B2838448
CAS No.: 1010867-59-0
M. Wt: 416.433
InChI Key: WSTADHNURUWUMN-UHFFFAOYSA-N
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Description

Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate is a complex organic compound that features a benzyloxy group, a hydroxyphenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 4-(benzyloxy)benzoic acid, which is then esterified to form methyl 4-(benzyloxy)benzoate. This intermediate is further reacted with 3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a drug candidate due to its complex structure and functional groups.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzyloxy)benzoate: A simpler compound with similar structural features but lacking the pyrazolyl group.

    Methyl 3,4,5-tris(benzyloxy)benzoate: A more complex compound with additional benzyloxy groups.

Uniqueness

Methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate is unique due to the presence of both the hydroxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[5-(2-hydroxy-4-phenylmethoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-24(28)17-7-9-18(10-8-17)31-22-14-25-26-23(22)20-12-11-19(13-21(20)27)30-15-16-5-3-2-4-6-16/h2-14,27H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTADHNURUWUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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